molecular formula C17H16BrNO3 B11366402 5-bromo-3-(2,4-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one

5-bromo-3-(2,4-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11366402
M. Wt: 362.2 g/mol
InChI Key: JSQKWKBQFOOFPZ-UHFFFAOYSA-N
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Description

5-BROMO-3-[(2,4-DIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom at the 5-position of the indole ring and a 2,4-dimethoxyphenylmethyl group at the 3-position, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-3-[(2,4-DIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Bromination: The bromination of the indole core at the 5-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the 2,4-Dimethoxyphenylmethyl Group: This step involves the alkylation of the indole core with 2,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methoxy groups.

    Reduction: Reduction reactions can target the carbonyl group in the indole ring, converting it to an alcohol.

    Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Products may include N-oxides or quinones.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

Scientific Research Applications

5-BROMO-3-[(2,4-DIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-BROMO-3-[(2,4-DIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, indole derivatives are known to interact with various receptors and enzymes in the body. For example, they may bind to serotonin receptors, modulate enzyme activity, or interfere with DNA replication processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BROMO-3-[(2,4-DIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE stands out due to its specific substitution pattern and the presence of both bromine and methoxy groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research.

Properties

Molecular Formula

C17H16BrNO3

Molecular Weight

362.2 g/mol

IUPAC Name

5-bromo-3-[(2,4-dimethoxyphenyl)methyl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C17H16BrNO3/c1-21-12-5-3-10(16(9-12)22-2)7-14-13-8-11(18)4-6-15(13)19-17(14)20/h3-6,8-9,14H,7H2,1-2H3,(H,19,20)

InChI Key

JSQKWKBQFOOFPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CC2C3=C(C=CC(=C3)Br)NC2=O)OC

Origin of Product

United States

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